molecular formula C24H18ClN5O2 B11291301 N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11291301
M. Wt: 443.9 g/mol
InChI Key: BIMVQPJWFADHHX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with various substituents attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Ring Formation: The quinazoline ring is often formed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling Reactions: The triazole and quinazoline rings are then coupled together using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

    Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and 4-methylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.

    Biology: Used in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide lies in its specific substitution pattern and the combination of triazole and quinazoline rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-2-6-16(7-3-14)21-22-27-24(32)19-11-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-4-9-18(25)10-5-15/h2-12,29H,13H2,1H3,(H,26,31)

InChI Key

BIMVQPJWFADHHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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